1-Heptanol-d1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

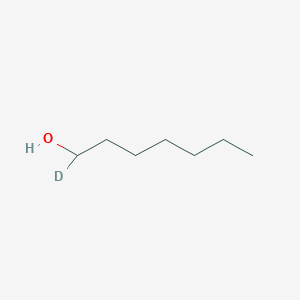

C7H16O |

|---|---|

Molecular Weight |

117.21 g/mol |

IUPAC Name |

1-deuterioheptan-1-ol |

InChI |

InChI=1S/C7H16O/c1-2-3-4-5-6-7-8/h8H,2-7H2,1H3/i7D |

InChI Key |

BBMCTIGTTCKYKF-WHRKIXHSSA-N |

Isomeric SMILES |

[2H]C(CCCCCC)O |

Canonical SMILES |

CCCCCCCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Heptanol-d1: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 1-Heptanol-d1, a deuterated form of 1-Heptanol. This document is intended for use by researchers, scientists, and professionals in the field of drug development who may utilize deuterated compounds as internal standards, tracers, or in metabolic studies.

Core Chemical Properties

This compound is the isotopically labeled version of 1-Heptanol where a deuterium atom has been substituted at the C1 position. While specific experimental data for this compound is limited in publicly available literature, the physicochemical properties of its non-deuterated counterpart, 1-Heptanol, serve as a reliable proxy for many physical characteristics. The primary difference lies in the molecular weight due to the presence of deuterium.

| Property | This compound | 1-Heptanol |

| Molecular Formula | C₇H₁₅DO | C₇H₁₆O[1] |

| Molecular Weight | 117.21 g/mol [2] | 116.20 g/mol [1] |

| CAS Number | 38007-42-0[2] | 111-70-6[1] |

| Melting Point | Not available | -34.6 °C[1] |

| Boiling Point | Not available | 175.8 °C[1] |

| Density | Not available | 0.8187 g/cm³[1] |

| Solubility in Water | Not available | Very slightly soluble[1] |

| Miscibility | Not available | Miscible with ether and ethanol[1] |

| Refractive Index (nD) | Not available | 1.423[1] |

| Flash Point | Not available | 76 °C (169 °F; 349 K)[1] |

Chemical Structure

The chemical structure of this compound consists of a seven-carbon straight chain with a hydroxyl group at one end (position 1). The deuterium atom is attached to the first carbon atom, replacing a protium atom.

Structural Formula: CH₃(CH₂)₅CDHOH

The presence of deuterium at a specific position can be a valuable tool in mechanistic studies and for quantitative analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocols

Synthesis

A common method for the synthesis of 1-Heptanol is the reduction of heptanal. To produce this compound, a deuterated reducing agent would be employed. A plausible synthetic route is the reduction of heptanal using a deuterium source like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄).

General Protocol for Reduction of an Aldehyde to a Deuterated Alcohol:

-

Reaction Setup: The aldehyde (heptanal) is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Deuterated Reducing Agent: The deuterated reducing agent (e.g., LiAlD₄) is added portion-wise to the stirred solution of the aldehyde at a controlled temperature (typically 0 °C).

-

Quenching: After the reaction is complete (monitored by techniques like Thin Layer Chromatography), the excess reducing agent is carefully quenched by the slow addition of a proton source, such as water or a dilute acid, at low temperature.

-

Workup: The reaction mixture is then subjected to an aqueous workup to separate the organic and aqueous layers. The organic layer containing the product is washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by distillation to obtain pure this compound.

Another approach for the deuteration of alcohols involves a hydrogen-deuterium exchange reaction catalyzed by a metal complex, using D₂O as the deuterium source.[3][4]

Analytical Characterization

Standard analytical techniques are used to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum of this compound would be very similar to that of 1-Heptanol, with the key difference being the signal for the proton on the carbon bearing the hydroxyl group. This signal would be significantly reduced or absent, and the splitting pattern of the adjacent methylene group would be altered due to the presence of deuterium instead of protium.

-

²H NMR (Deuterium NMR): A signal corresponding to the deuterium atom at the C1 position would be observed.

-

¹³C NMR: The ¹³C NMR spectrum would show a characteristic triplet for the carbon atom bonded to deuterium due to C-D coupling.

Mass Spectrometry (MS):

-

Electron Ionization (EI)-MS: The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 117, which is one mass unit higher than that of 1-Heptanol (m/z 116). The fragmentation pattern would also be characteristic and could be used to confirm the position of the deuterium label.

Gas Chromatography (GC):

-

GC is used to determine the purity of the compound. When coupled with a mass spectrometer (GC-MS), it provides both retention time data for purity assessment and mass spectral data for structural confirmation. The separation of deuterated and non-deuterated compounds can be achieved on various GC columns.[5]

Logical Workflow for Synthesis and Analysis

Due to the absence of specific signaling pathway information for this compound, the following diagram illustrates a logical workflow for the synthesis and characterization of this deuterated compound.

Caption: General workflow for the synthesis and analysis of this compound.

Biological Role and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the involvement of this compound in any signaling pathways or distinct biological interactions. 1-Heptanol itself is known to be used in cosmetics and as a flavoring agent.[1] In experimental biology, it has been used as a gap junction blocker.[1] The primary utility of this compound in a biological context is as an internal standard for quantitative analysis or as a tracer to study the metabolic fate of 1-Heptanol.[2] The deuterium label allows for its differentiation from the endogenous, non-deuterated compound in biological samples.

Conclusion

This compound is a valuable tool for researchers in various scientific disciplines. While detailed experimental data and specific biological roles are not extensively documented, its chemical properties can be largely inferred from its non-deuterated analog. The synthesis and analysis of this compound can be achieved through standard organic chemistry techniques. Its primary application remains as a stable isotope-labeled standard for analytical and metabolic studies. Further research may elucidate more specific applications and interactions of this compound.

References

- 1. 1-Heptanol - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rsc.org [rsc.org]

- 4. Iridium-catalyzed α-selective deuteration of alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Isotopic Landscape: A Technical Guide to the Physical Properties of Deuterated 1-Heptanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of scientific research and pharmaceutical development, the substitution of hydrogen with its heavier, stable isotope, deuterium, can introduce subtle yet profound changes in a molecule's behavior. This process, known as deuteration, is a critical tool for elucidating reaction mechanisms, enhancing the stability of materials, and, notably, for improving the metabolic profiles of drug candidates.[1][2][3] 1-Heptanol, a seven-carbon straight-chain alcohol, serves as a valuable model and building block in various chemical syntheses. Its deuterated analogues, therefore, are of significant interest for a range of applications, from mechanistic studies to the development of novel therapeutics.

This technical guide provides a comprehensive overview of the core physical properties of deuterated 1-Heptanol, offering a comparative analysis with its non-deuterated counterpart. It is designed to be a practical resource, detailing experimental methodologies and presenting data in a clear, accessible format to support research and development endeavors.

Core Physical Properties: A Comparative Overview

| Physical Property | 1-Heptanol (Non-deuterated) | Deuterated 1-Heptanol (Anticipated) |

| Molecular Formula | C₇H₁₆O[4][5] | e.g., C₇H₁₅DO, C₇D₁₅HO, C₇D₁₆O |

| Molar Mass | 116.20 g·mol⁻¹[5] | Higher than 116.20 g·mol⁻¹ |

| Melting Point | -36 °C to -34.6 °C[4][5][6] | Slightly higher than non-deuterated form |

| Boiling Point | 175.8 °C to 176 °C[4][5][6] | Slightly higher than non-deuterated form |

| Density | 0.822 g/mL at 25 °C[4] | Higher than non-deuterated form |

| Refractive Index (n²⁰/D) | 1.424[4] | Slightly different from non-deuterated form |

| Flash Point | 76 °C (169 °F)[5] | Similar to non-deuterated form |

| Solubility in Water | Very slightly soluble[5] | Similar to non-deuterated form |

Experimental Protocols

The determination of the physical properties of deuterated 1-Heptanol follows standard laboratory procedures. Below are detailed methodologies for key experiments.

Melting and Boiling Point Determination

A differential scanning calorimeter (DSC) is the preferred method for accurate determination of the melting point.

-

Protocol:

-

A small, precisely weighed sample (1-5 mg) of deuterated 1-Heptanol is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference are placed in the DSC cell.

-

The temperature is lowered to well below the expected melting point (e.g., -50 °C).

-

The sample is then heated at a controlled rate (e.g., 2-5 °C/min).

-

The heat flow to the sample is monitored as a function of temperature. The melting point is determined from the onset temperature of the endothermic melting peak.

-

For the boiling point, a distillation apparatus or a specialized boiling point apparatus can be used.

-

Protocol:

-

A sample of the deuterated 1-Heptanol is placed in a distillation flask with a few boiling chips.

-

The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned just below the side arm of the flask.

-

The flask is heated gently.

-

The temperature is recorded when the liquid is boiling and the vapor condensate is in equilibrium with the vapor, indicated by a stable temperature reading.

-

Density Measurement

The density of liquid deuterated 1-Heptanol can be accurately measured using a pycnometer or a digital density meter.

-

Protocol (Pycnometer):

-

The empty pycnometer is cleaned, dried, and weighed.

-

The pycnometer is filled with the deuterated 1-Heptanol, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a thermostatically controlled water bath to bring it to the desired temperature (e.g., 25 °C).

-

The volume is adjusted to the calibration mark, and the outside of the pycnometer is cleaned and dried.

-

The filled pycnometer is weighed.

-

The density is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.

-

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for confirming the identity and isotopic purity of deuterated 1-Heptanol.

-

¹H NMR Protocol:

-

A small amount of the deuterated 1-Heptanol is dissolved in a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆).

-

The solution is transferred to an NMR tube.

-

The ¹H NMR spectrum is acquired. The absence or reduced integration of signals at specific chemical shifts corresponding to the deuterated positions confirms successful deuteration. The presence of a small amount of residual protons in the deuterated solvent should be noted.[7]

-

-

²H (Deuterium) NMR Protocol:

-

A similar sample preparation is followed as for ¹H NMR, but using a non-deuterated solvent.

-

The spectrometer is tuned to the deuterium frequency.

-

The ²H NMR spectrum is acquired, which will show signals corresponding to the deuterated positions.

-

-

¹³C NMR Protocol:

-

A more concentrated sample is typically prepared.

-

The ¹³C NMR spectrum is acquired. Carbon atoms bonded to deuterium will exhibit a characteristic splitting pattern (a triplet for a -CD- group, a quintet for a -CD₂- group, and a septet for a -CD₃ group) due to C-D coupling, and their signals will be attenuated.

-

IR spectroscopy can be used to observe the vibrational modes of the molecule, which are sensitive to isotopic substitution.

-

Protocol:

-

A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

The plates are mounted in the spectrometer.

-

The IR spectrum is recorded. The characteristic O-H stretching vibration (around 3300-3400 cm⁻¹) will be replaced by a broader O-D stretching band at a lower frequency (around 2400-2500 cm⁻¹) if the hydroxyl group is deuterated.[8] C-D stretching vibrations will appear at lower frequencies (around 2100-2200 cm⁻¹) compared to C-H stretches (around 2850-3000 cm⁻¹).[9][10]

-

Mass spectrometry is used to determine the molecular weight and confirm the degree of deuteration.

-

Protocol:

-

A dilute solution of the sample is prepared.

-

The sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with gas chromatography).

-

The mass spectrum is acquired. The molecular ion peak will be shifted to a higher m/z value corresponding to the number of deuterium atoms incorporated.

-

Synthesis of Deuterated 1-Heptanol

Several methods can be employed for the synthesis of deuterated 1-Heptanol, with the choice of method depending on the desired deuteration pattern.

A common approach involves the reduction of a corresponding carbonyl compound, heptanal or a heptanoic acid derivative, using a deuterated reducing agent.

-

Example Protocol for 1,1-d₂-1-Heptanol Synthesis:

-

Heptanal is dissolved in a dry, aprotic solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled in an ice bath.

-

A solution of a deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄) or sodium borodeuteride (NaBD₄), in the same solvent is added dropwise with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period.

-

The reaction is quenched by the careful, sequential addition of water and an aqueous base.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by distillation or column chromatography to yield 1,1-d₂-1-Heptanol.

-

For more extensive deuteration, starting materials that are already deuterated can be used, or hydrogen-deuterium exchange reactions can be performed under specific catalytic conditions.[11][12][13][14][15]

Role in Drug Development and Research

The use of deuterated compounds, including deuterated 1-Heptanol, is of significant interest in drug development and various research fields.[1]

-

Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. This difference can lead to a slower rate of metabolic reactions that involve the cleavage of this bond.[2][] By selectively deuterating metabolically vulnerable positions in a drug molecule, its pharmacokinetic profile can be improved, potentially leading to a longer half-life, reduced dosing frequency, and lower patient-to-patient variability.[1][]

-

Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can lead to the formation of toxic byproducts. Deuteration can slow down or alter metabolic pathways, reducing the formation of such harmful metabolites and improving the safety profile of a drug.[3]

-

Mechanistic Studies: Deuterated compounds are invaluable tools for elucidating reaction mechanisms. By tracking the position of the deuterium label, researchers can gain insights into the intricate steps of chemical and biological transformations.

-

Internal Standards: Deuterated analogues of compounds are widely used as internal standards in quantitative analysis by mass spectrometry due to their similar chemical properties but distinct mass.

Visualizations

Caption: Workflow for the synthesis and physical property determination of deuterated 1-Heptanol.

Caption: The impact of deuteration on drug metabolism and pharmacokinetics.

References

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 111-70-6 CAS MSDS (1-Heptanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 1-Heptanol - Wikipedia [en.wikipedia.org]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. chem.washington.edu [chem.washington.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 11. US20140081019A1 - Process for the preparation of deuterated compounds containing n-alkyl groups - Google Patents [patents.google.com]

- 12. CN110128233B - Preparation method of deuterated alcohol compound - Google Patents [patents.google.com]

- 13. US5733984A - Process for the preparation of a deuterated compound - Google Patents [patents.google.com]

- 14. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]

- 15. One-Pot Sequential Hydrogen Isotope Exchange/Reductive Deuteration for the Preparation of α,β-Deuterated Alcohols using Deuterium Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Preparation of 1-Heptanol-d1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust methodology for the synthesis and preparation of 1-Heptanol-d1. This deuterated alcohol is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. The selective incorporation of a deuterium atom at the C1 position provides a stable isotopic label, allowing for precise tracking and differentiation from its non-deuterated counterpart.

Synthetic Strategy: Reduction of Heptanoic Acid with Lithium Aluminum Deuteride

The most direct and efficient route for the preparation of this compound is the reduction of a suitable carbonyl precursor, such as heptanoic acid or its corresponding ester, with a deuterated reducing agent. Lithium aluminum deuteride (LiAlD₄) is the reagent of choice for this transformation due to its high reactivity and the quantitative introduction of the deuterium label at the desired position.

The overall reaction involves the nucleophilic attack of a deuteride ion (D⁻) from the LiAlD₄ complex onto the electrophilic carbonyl carbon of heptanoic acid. This process occurs in two stages: an initial acid-base reaction to form the lithium salt of the carboxylic acid, followed by reduction to the aldehyde intermediate, which is then rapidly reduced to the final deuterated primary alcohol.

Reaction Pathway

Caption: Synthetic pathway for this compound via LiAlD₄ reduction.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound from heptanoic acid using lithium aluminum deuteride.

Materials and Reagents:

-

Heptanoic acid (≥98%)

-

Lithium aluminum deuteride (LiAlD₄, 98 atom % D)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and distillation

Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a bubbler, and a dropping funnel is assembled and flame-dried under a stream of inert gas (argon or nitrogen). The system is then allowed to cool to room temperature under the inert atmosphere.

-

Reagent Addition: The flask is charged with a suspension of lithium aluminum deuteride (e.g., 4.2 g, 100 mmol) in anhydrous diethyl ether (150 mL). The suspension is cooled to 0 °C in an ice bath with gentle stirring.

-

Addition of Heptanoic Acid: Heptanoic acid (e.g., 13.0 g, 100 mmol) is dissolved in anhydrous diethyl ether (50 mL) and transferred to the dropping funnel. This solution is added dropwise to the stirred LiAlD₄ suspension at a rate that maintains the internal temperature below 10 °C. Vigorous gas evolution (hydrogen and deuterium) will be observed.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then heated to reflux and maintained at this temperature for 4-6 hours, or until the reaction is complete (monitored by TLC or GC-MS).

-

Quenching: The reaction flask is cooled back to 0 °C in an ice bath. The excess LiAlD₄ is cautiously quenched by the slow, dropwise addition of deionized water (4.2 mL). This should be followed by the dropwise addition of 15% aqueous sodium hydroxide (4.2 mL), and then finally by the dropwise addition of more deionized water (12.6 mL). A granular precipitate of aluminum salts should form.

-

Workup and Extraction: The resulting suspension is filtered, and the solid aluminum salts are washed with diethyl ether (3 x 50 mL). The combined organic filtrates are then washed sequentially with 1 M HCl (50 mL), deionized water (50 mL), and saturated brine (50 mL).

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound is purified by fractional distillation under reduced pressure to yield the pure product.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Expected Value |

| Yield | 80-90% |

| Isotopic Purity | >98% D at the C1 position |

| Appearance | Colorless liquid |

| Molecular Weight | 117.21 g/mol |

| Boiling Point | Approx. 176 °C at 760 mmHg |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.63 (t, J=6.7 Hz, 1H, -CHD-OH), 1.57 (m, 2H), 1.29 (m, 8H), 0.88 (t, J=6.8 Hz, 3H). The integration of the signal at 3.63 ppm will be reduced, and the multiplicity may change from a triplet to a multiplet. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 62.5 (t, J(C-D) ≈ 21 Hz), 32.8, 31.8, 29.1, 25.7, 22.6, 14.1. |

| Mass Spectrometry (EI) | Molecular ion (M⁺) at m/z 117. Key fragments may appear at m/z values corresponding to the loss of water and alkyl chains. |

Note: Spectroscopic data are predicted based on the structure of this compound and may vary slightly depending on the specific instrumentation and conditions used for analysis.

Safety Considerations

-

Lithium aluminum deuteride is a highly reactive and flammable solid that reacts violently with water and protic solvents. It should be handled with extreme care under an inert atmosphere.

-

Anhydrous diethyl ether is highly flammable and volatile. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

-

The quenching of the reaction is highly exothermic and produces flammable hydrogen and deuterium gas. It must be performed slowly and with adequate cooling.

-

Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

A Technical Guide to 1-Heptanol-d1 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and research applications of 1-Heptanol-d1. This deuterated form of 1-Heptanol serves as a valuable tool in various analytical methodologies, particularly as an internal standard for mass spectrometry-based quantification.

Commercial Suppliers and Product Specifications

This compound is available from several reputable chemical suppliers specializing in isotopically labeled compounds for research purposes. The following tables summarize the product specifications from key suppliers. Researchers are advised to consult the most recent Certificate of Analysis (CofA) from the supplier for batch-specific data.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Stated Isotopic Enrichment |

| MedChemExpress | This compound | 38007-42-0 | C₇H₁₅DO | 117.21 | Not specified on product page; refer to CofA.[1] |

| C/D/N Isotopes Inc. | n-Heptyl-1-d1 Alcohol | 38007-42-0 | CH₃(CH₂)₅CHDOH | 117.21 | 99 atom % D |

| InvivoChem | This compound | 38007-42-0 | C₇H₁₅DO | 117.21 | Not specified on product page; refer to CofA. |

Table 1: Commercial Supplier Specifications for this compound

| Property | Value | Reference |

| Appearance | Clear, colorless liquid | [2][3] |

| Boiling Point | 176 °C (for non-deuterated) | [3] |

| Melting Point | -35 °C (for non-deuterated) | [3] |

| Density | 0.822 g/mL at 25 °C (for non-deuterated) | [3] |

| Solubility | Insoluble in water; soluble in organic solvents like methanol and chloroform. | [3] |

| Storage | Store in a cool, dry, and well-ventilated area. Keep container tightly closed. | [2][4] |

Table 2: General Physical and Chemical Properties of 1-Heptanol (and its deuterated analogue)

Application in Research: Use as an Internal Standard

Deuterated compounds like this compound are frequently utilized as internal standards in quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The key advantage of using a deuterated standard is its chemical similarity to the analyte of interest, while its increased mass allows it to be distinguished by the mass spectrometer. This allows for accurate quantification by correcting for variations in sample preparation, injection volume, and instrument response.

Experimental Protocol: Quantification of Volatile Compounds in a Biological Matrix (Hypothetical)

While a specific published protocol detailing the use of this compound was not identified in the literature search, the following represents a typical workflow for its application as an internal standard in the GC-MS analysis of volatile compounds in a biological sample (e.g., plasma or cell culture media).

1. Preparation of Internal Standard Stock Solution:

-

Accurately weigh a known amount of this compound.

-

Dissolve it in a high-purity solvent (e.g., methanol or ethyl acetate) to a final concentration of 1 mg/mL.

-

Store the stock solution in a tightly sealed vial at -20°C.

2. Preparation of Calibration Standards:

-

Prepare a series of calibration standards by spiking known concentrations of the non-deuterated analyte (1-Heptanol) into a matrix that mimics the study samples.

-

Add a fixed amount of the this compound internal standard stock solution to each calibration standard.

3. Sample Preparation:

-

Thaw the biological samples (e.g., 100 µL of plasma).

-

Add a fixed amount of the this compound internal standard stock solution to each sample.

-

Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., 500 µL of ethyl acetate).

-

Vortex the samples vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the organic layer to a new vial for GC-MS analysis.

4. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Injector: Splitless mode, 250°C.

-

Column: A suitable capillary column for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

-

For 1-Heptanol (analyte): Select characteristic ions (e.g., m/z 43, 56, 70, 84).

-

For this compound (internal standard): Select the corresponding deuterated ions (e.g., m/z 44, 57, 71, 85).

-

-

5. Data Analysis:

-

Integrate the peak areas for the selected ions of both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area for each sample and calibration standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative GC-MS analysis.

Caption: Workflow for quantitative analysis using this compound as an internal standard.

Safety, Handling, and Storage

1-Heptanol is a combustible liquid and can cause serious eye irritation.[3][5] It is important to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[2][4]

Store this compound in a tightly closed container in a cool, dry place.[2][4] For long-term storage of stock solutions, it is recommended to store them at -20°C or -80°C to ensure stability.

Conclusion

This compound is a readily available and valuable tool for researchers requiring accurate quantification of volatile organic compounds. Its use as an internal standard in mass spectrometry-based methods can significantly improve the reliability and reproducibility of experimental results. The provided hypothetical experimental protocol and workflow diagram serve as a general guide for the implementation of this compound in quantitative analytical studies. Researchers should always refer to the supplier's specific documentation for purity and handling information and develop and validate their analytical methods according to the specific requirements of their research.

References

1-Heptanol-d1 CAS number and molecular weight

An In-Depth Technical Guide to 1-Heptanol-d1

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on this compound, a deuterated form of 1-Heptanol. It is intended to be a valuable resource for professionals in research and drug development who utilize stable isotope-labeled compounds for quantitative analysis and pharmacokinetic studies.

Core Properties of this compound

This compound, also known as n-Heptyl alcohol-d1, is a stable isotope-labeled compound where one hydrogen atom on the first carbon has been replaced by a deuterium atom. This isotopic substitution makes it a useful tool in various analytical and research applications.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 38007-42-0 | [1][2][3] |

| Molecular Formula | C₇H₁₅DO | [1][2][3] |

| Molecular Weight | 117.21 g/mol | [1][2][3] |

| Appearance | Colorless liquid | |

| Boiling Point | ~176.9 °C at 760 mmHg | [2] |

| Melting Point | ~ -34 °C | [2] |

| Density | ~ 0.8 g/cm³ | [2] |

Applications in Research and Drug Development

Deuterium-labeled compounds like this compound are primarily used as tracers and internal standards in quantitative analysis.[1] The substitution of hydrogen with deuterium can also influence the pharmacokinetic and metabolic profiles of drug candidates, a phenomenon known as the kinetic isotope effect.[1]

Primary applications include:

-

Internal Standard: In analytical techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS), this compound can be used as an internal standard for the precise quantification of unlabeled 1-Heptanol or other related analytes.[1]

-

Tracer in Pharmacokinetic Studies: The deuterium label allows for the tracking of the molecule in biological systems, aiding in the study of absorption, distribution, metabolism, and excretion (ADME) of drug molecules or their metabolites.[1]

Experimental Protocols

General Protocol for GC-MS Analysis using this compound as an Internal Standard

This protocol outlines the general steps for the quantitative analysis of a target analyte in a sample matrix using this compound as an internal standard.

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the target analyte at a known concentration in a suitable volatile solvent (e.g., hexane, ethyl acetate).

-

Prepare a separate stock solution of this compound at a known concentration in the same solvent.

-

Create a series of calibration standards by spiking known concentrations of the analyte stock solution into blank matrix samples. Add a constant, known concentration of the this compound internal standard stock solution to each calibration standard.

-

-

Sample Preparation:

-

To the unknown sample, add the same constant, known amount of the this compound internal standard solution as was added to the calibration standards.

-

Perform any necessary sample extraction or cleanup procedures to isolate the analyte and internal standard from the matrix.

-

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared standards and samples onto the GC column.

-

Chromatographic Separation: Use a suitable GC column (e.g., a non-polar DB-5 or a polar DB-Wax) and a temperature program that provides good separation of the analyte and this compound. An example temperature program could be: initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Mass Spectrometry Detection: Operate the mass spectrometer in either full scan mode to identify the characteristic ions of the analyte and internal standard, or in selected ion monitoring (SIM) mode for higher sensitivity and specificity.

-

-

Data Analysis:

-

Integrate the peak areas of the target analyte and the this compound internal standard.

-

Calculate the response factor (RF) for each calibration standard using the formula: RF = (Analyte Peak Area / Internal Standard Peak Area) / (Analyte Concentration / Internal Standard Concentration).

-

Generate a calibration curve by plotting the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) against the concentration ratio (Analyte Concentration / Internal Standard Concentration).

-

Determine the concentration of the analyte in the unknown sample by using its peak area ratio and the calibration curve.

-

General Protocol for LC-MS Analysis using this compound as an Internal Standard

This protocol provides a general workflow for quantitative analysis using LC-MS with this compound as an internal standard.

-

Preparation of Standard and Sample Solutions:

-

Follow the same procedure as for GC-MS to prepare calibration standards and samples, ensuring the final solutions are compatible with the LC-MS mobile phase.

-

-

LC-MS Analysis:

-

Chromatographic Separation: Use a suitable LC column (e.g., a reverse-phase C18 column) and mobile phase gradient to achieve separation of the analyte and this compound.

-

Mass Spectrometry Detection: The eluent from the LC is introduced into the mass spectrometer. The choice of ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) will depend on the analyte's properties. Operate the mass spectrometer in a suitable mode, such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM), for quantification.

-

-

Data Analysis:

-

The data analysis process is similar to that of GC-MS, where a calibration curve is constructed based on the response of the analyte relative to the internal standard.

-

Visualizations

The following diagrams illustrate key workflows related to the application of this compound.

Caption: Workflow for Quantitative Analysis using this compound.

Caption: General Workflow for a Pharmacokinetic Study.

References

Navigating the Isotopic Landscape of 1-Heptanol-d1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of 1-Heptanol-d1, a deuterated form of 1-Heptanol. As the use of stable isotope-labeled compounds becomes increasingly critical in drug development and metabolic research, a thorough understanding of their synthesis and the rigorous methods for determining their isotopic enrichment is paramount. This document details the common synthetic routes to this compound, presents analytical methodologies for assessing its isotopic purity, and summarizes commercially available product specifications.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available this compound is a key consideration for its application as an internal standard or tracer in quantitative analyses.[1] The following table summarizes the typical isotopic purity specifications from various suppliers.

| Supplier/Source | Stated Isotopic Purity (atom % D) | Chemical Purity | Analytical Method(s) Used |

| CDN Isotopes | 99 | ≥98% | Not specified |

| LGC Standards | 99 | min 98% | Not specified |

| MedChemExpress | Not specified | ≥98% | NMR, GC-MS, or LC-MS (for use as internal standard)[1] |

Note: The stated isotopic enrichment is a critical parameter. For instance, a 99 atom % D enrichment for a singly labeled compound like this compound implies that 99% of the molecules at the labeled position contain a deuterium atom.

Experimental Protocols

A robust understanding of the synthesis and analysis of this compound is essential for its effective use. The following sections detail common experimental protocols.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reduction of its corresponding aldehyde, heptaldehyde, using a deuterated reducing agent. Lithium aluminum deuteride (LiAlD₄) or sodium borodeuteride (NaBD₄) are frequently employed for this transformation.

Reaction:

Heptaldehyde + [Reducing Agent-d] → this compound

Example Protocol for the Reduction of Heptaldehyde with Lithium Aluminum Deuteride (LiAlD₄):

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of LiAlD₄ in anhydrous diethyl ether.

-

Addition of Aldehyde: Heptaldehyde, freshly distilled to remove any carboxylic acid impurities, is dissolved in anhydrous diethyl ether and added dropwise to the stirred LiAlD₄ solution at a rate that maintains a gentle reflux.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting aldehyde.

-

Quenching: Upon completion, the reaction is cautiously quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This procedure is crucial for the safe decomposition of excess LiAlD₄ and the formation of a granular precipitate of aluminum salts.

-

Workup: The resulting mixture is filtered, and the solid residue is washed with diethyl ether. The combined organic phases are dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Purification: The solvent is removed by rotary evaporation, and the crude this compound is purified by fractional distillation under reduced pressure to yield the final product.

Determination of Isotopic Purity

The determination of the isotopic enrichment of this compound is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (Proton NMR): This technique is used to determine the degree of deuteration at the C1 position. In a fully deuterated sample, the signal corresponding to the C1 protons (a triplet in unlabeled 1-Heptanol) will be significantly diminished or absent. The isotopic purity can be calculated by comparing the integration of the residual C1 proton signal to the integration of a non-deuterated proton signal within the molecule (e.g., the methyl protons at the C7 position).

-

²H NMR (Deuterium NMR): This method directly observes the deuterium nucleus. A single resonance corresponding to the deuterium at the C1 position would be expected. The presence of other signals could indicate deuterium scrambling to other positions.

2. Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are invaluable for determining the molecular weight distribution of the synthesized product.[1]

-

Procedure:

-

A sample of the this compound is introduced into the mass spectrometer.

-

The mass spectrum will show the molecular ion peak (M+). For this compound, this will be at m/z 117.21, whereas for the unlabeled 1-Heptanol, it is at m/z 116.20.

-

The relative intensities of the M+ peak (for the deuterated species) and the (M-1)+ peak (representing the unlabeled species) are used to calculate the isotopic enrichment.

-

It is crucial to also analyze a sample of unlabeled 1-Heptanol under the same conditions to account for the natural abundance of isotopes (e.g., ¹³C) that contribute to the (M+1)+ peak.

-

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.

References

Solubility of 1-Heptanol-d1 in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Heptanol-d1 in various organic solvents. Understanding the solubility characteristics of this deuterated alcohol is crucial for its application in scientific research and pharmaceutical development, particularly in studies where isotopic labeling is required for tracing and metabolic analysis.

Quantitative Solubility Data

1-Heptanol, a straight-chain fatty alcohol, consists of a seven-carbon nonpolar tail and a polar hydroxyl (-OH) group. This amphiphilic nature dictates its solubility. Following the principle of "like dissolves like," it is highly soluble in many organic solvents, particularly those with lower polarity, and is miscible with some polar organic solvents. Its solubility in water, a highly polar solvent, is very low.

The table below summarizes the solubility of 1-Heptanol in a range of common organic solvents at standard conditions (approximately 25°C and 1 atm).

| Solvent | Chemical Formula | Polarity | Solubility of 1-Heptanol |

| Polar Protic Solvents | |||

| Ethanol | C₂H₅OH | Polar | Miscible[1][2] |

| Methanol | CH₃OH | Polar | Miscible |

| Polar Aprotic Solvents | |||

| Acetone | C₃H₆O | Polar | Highly Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar | Soluble |

| Nonpolar Solvents | |||

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Miscible[1][2] |

| Toluene | C₇H₈ | Nonpolar | Soluble |

| Hexane | C₆H₁₄ | Nonpolar | Soluble |

| Reference Solvent | |||

| Water | H₂O | Highly Polar | 0.1 g / 100 mL at 20°C[3] |

Experimental Protocols for Solubility Determination

The following section details a generalized methodology for the experimental determination of the solubility of a liquid analyte, such as this compound, in an organic solvent. This protocol can be adapted for both qualitative (miscibility) and quantitative assessment.

Objective:

To determine the solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound

-

High-purity organic solvents (e.g., ethanol, acetone, diethyl ether, toluene, hexane)

-

Volumetric flasks

-

Graduated cylinders

-

Pipettes

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled water bath or incubator

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-performance liquid chromatograph (HPLC), if quantitative analysis is desired.

Methodology:

Part 1: Qualitative Assessment of Miscibility

-

Preparation: Into a clear glass vial, add 1 mL of the organic solvent.

-

Addition of Analyte: To the same vial, add 1 mL of this compound.

-

Mixing: Cap the vial and vortex for 30-60 seconds to ensure thorough mixing.

-

Observation: Allow the vial to stand undisturbed for at least 10 minutes. Observe the mixture for any signs of phase separation (i.e., the formation of two distinct layers).

-

Interpretation:

-

Miscible: If a single, clear phase is observed, the two liquids are miscible.

-

Immiscible or Partially Miscible: If two distinct layers form, the liquids are immiscible or partially miscible.

-

Part 2: Quantitative Determination (Shake-Flask Method)

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., 5 mL of this compound to 10 mL of solvent). The presence of a separate layer of the alcohol ensures that the solvent is saturated.

-

Place the sealed container in a thermostatically controlled water bath or shaker and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.

-

-

Phase Separation:

-

After equilibration, allow the container to stand undisturbed in the temperature-controlled environment until the two phases have clearly separated.

-

-

Sampling:

-

Carefully extract a known volume of the solvent phase (the saturated solution) using a pipette. Ensure that none of the undissolved this compound is drawn into the pipette.

-

-

Quantification:

-

Gravimetric Method:

-

Weigh an empty, dry vial.

-

Transfer the collected aliquot of the saturated solution to the pre-weighed vial and record the total weight.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound.

-

Once all the solvent has been removed, re-weigh the vial containing the this compound residue.

-

Calculate the mass of the dissolved this compound and express the solubility in g/100 mL or other appropriate units.

-

-

Chromatographic Method (GC-FID or HPLC):

-

Prepare a series of standard solutions of this compound in the same organic solvent with known concentrations.

-

Generate a calibration curve by analyzing the standard solutions.

-

Dilute the collected aliquot of the saturated solution to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and determine the concentration of this compound from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

-

Data Reporting:

-

Report the solubility in standard units (e.g., g/100 mL, mg/mL, or mol/L).

-

Always report the temperature at which the solubility was determined.

-

It is recommended to perform the experiment in triplicate to ensure the accuracy and reproducibility of the results.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.

References

Navigating the Safety Landscape of 1-Heptanol-d1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data, handling procedures, and emergency protocols for 1-Heptanol-d1. The information presented herein is crucial for ensuring a safe laboratory environment and mitigating potential risks associated with the use of this deuterated alcohol. It is important to note that while this document focuses on this compound, much of the detailed safety and toxicological data is based on its non-deuterated analogue, 1-Heptanol (CAS 111-70-6), due to a greater availability of data for the latter. The isotopic substitution of one deuterium atom is not expected to significantly alter the compound's fundamental safety profile.

Section 1: Physicochemical and Toxicological Data

A thorough understanding of the physical, chemical, and toxicological properties of this compound is fundamental to its safe handling. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties of 1-Heptanol

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅DO | [1] |

| Molecular Weight | 117.21 g/mol | [2] |

| Appearance | Colorless liquid | [3][4] |

| Odor | Weak alcoholic | [4] |

| Boiling Point | 176 °C (349 °F) | [3][5] |

| Melting Point | -36 °C (-33 °F) | [3][5] |

| Flash Point | 73 °C (163 °F) | [3] |

| Autoignition Temperature | 275 °C (527 °F) | [3] |

| Density | 0.822 g/cm³ at 25 °C | [4][5] |

| Vapor Pressure | 0.7 hPa (0.5 mmHg) at 20 °C | [3] |

| Water Solubility | 1.67 g/L | [3] |

| Partition Coefficient (log Kow) | 2.62 | [3] |

Table 2: Toxicological Data for 1-Heptanol

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 500 mg/kg | [3] |

| LD50 | Rabbit | Dermal | 2,000 mg/kg | [3] |

| LC50 | Mouse | Inhalation | 6,600 mg/m³ (2 h) | [3] |

Table 3: Hazard Identification

| Hazard Statement | Classification | Reference |

| H227 | Combustible liquid | |

| H319 | Causes serious eye irritation | |

| H412 | Harmful to aquatic life with long lasting effects |

Section 2: Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to minimizing exposure and preventing accidents.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[6]

-

Skin Protection: Use impervious gloves, such as nitrile rubber.[6] A glove thickness of 0.4 mm is recommended.[6]

-

Respiratory Protection: In case of insufficient ventilation or when high concentrations are present, use a suitable respirator with an organic vapor cartridge.[6]

-

Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

Handling

-

Work in a well-ventilated area, preferably under a chemical fume hood.[6][7]

-

Avoid contact with skin and eyes.[7]

-

Avoid breathing vapors or mist.[7]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3][8] No smoking.[3][8]

-

Take precautionary measures against static discharge.[8]

-

Wash hands thoroughly after handling and before breaks.[8]

Storage

Section 3: Emergency Procedures

In the event of an emergency, a swift and informed response is critical.

First Aid Measures

-

After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[3][7]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3][7]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7][9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][9]

-

Specific Hazards: Combustible liquid. Vapors are heavier than air and may travel along the ground to an ignition source. Hazardous decomposition products include carbon oxides.[3]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[7]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.[7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

-

Methods for Cleaning Up: Absorb with an inert material (e.g., sand, earth, vermiculite) and place in a suitable container for disposal.[9]

Section 4: Experimental Protocols

Detailed experimental protocols for determining key safety parameters are outlined in standardized guidelines. For instance:

-

Acute Oral Toxicity: OECD Test Guideline 401.[7]

-

Acute Inhalation Toxicity: OECD Test Guideline 403.[7]

-

Skin Corrosion/Irritation: OECD Test Guideline 404.[7]

-

Serious Eye Damage/Irritation: OECD Test Guideline 405.[7]

-

Skin Sensitization: OECD Test Guideline 406.[7]

Researchers should refer to these official guidelines for detailed methodologies when conducting safety assessments.

Section 5: Logical Workflow for Handling Spills

The following diagram illustrates a logical workflow for responding to a this compound spill.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. lgcstandards.com [lgcstandards.com]

- 4. 1-Heptanol [chembk.com]

- 5. 111-70-6 CAS MSDS (1-Heptanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. nextsds.com [nextsds.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. carlroth.com [carlroth.com]

- 9. ICSC 1082 - 1-HEPTANOL [chemicalsafety.ilo.org]

The Enigmatic Presence of 1-Heptanol: A Technical Guide to its Natural Occurrence and Isotopic Landscape

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Heptanol, a seven-carbon straight-chain alcohol, is a naturally occurring volatile organic compound found across a diverse range of biological systems. While its presence is widely reported in the plant kingdom, contributing to the characteristic aroma of many fruits and essential oils, its role extends to the complex world of insect and microbial chemical communication. This technical guide provides an in-depth exploration of the natural occurrence of 1-heptanol, presenting quantitative data where available, and delves into the isotopic composition of this molecule. Detailed experimental protocols for its extraction, identification, and isotopic analysis are provided to facilitate further research. Furthermore, this guide illustrates the biosynthetic origins and its putative role in signaling pathways through logical diagrams, offering a comprehensive resource for researchers in natural product chemistry, chemical ecology, and drug development.

Natural Occurrence of 1-Heptanol

1-Heptanol has been identified as a volatile component in a wide array of natural sources, ranging from fruits and vegetables to essential oils and fermented beverages. Its presence contributes to the complex flavor and fragrance profiles of these products.

In Plants and Plant Products

1-Heptanol is a common metabolite in the plant kingdom. It has been reported in various essential oils, including those from hyacinth, violet leaves, and Litsea zeylanica[1]. Its occurrence is also well-documented in a variety of fruits and vegetables.

Table 1: Quantitative Occurrence of 1-Heptanol in Select Plant-Based Sources

| Source | Concentration Range | Reference |

| Red Wine | 0.09630 mg/L | [FooDB] |

| Guava Juice Blends | 1.23% (relative abundance) | [2] |

| Malay Rose Apple | Present (not quantified) | [3] |

| Loquat Fruit | Present (not quantified) | [4] |

| Blackberry Juices | Present (not quantified) | [5] |

| Celery Stalks | Expected (not quantified) | [5] |

Note: The data presented is based on available literature and may vary depending on the specific cultivar, geographical origin, and processing methods.

In Fermented Products

The fermentation process can lead to the production of 1-heptanol. It has been identified in various alcoholic beverages, including beer, cognac, rum, and bourbon whiskey[1]. The concentration of 1-heptanol in these beverages is influenced by the raw materials, yeast strains, and fermentation conditions. For instance, in some fermented beverages, the alcohol content can range from 0.21% to 0.71%[6].

In the Animal Kingdom

While less common than in plants, 1-heptanol has been associated with insects, where it can act as a semiochemical, a signaling chemical used in communication. For example, related long-chain alcohols have been identified as components of insect pheromones or kairomones, influencing behaviors such as mating and host selection[7][8].

Isotopic Composition of 1-Heptanol

The study of the isotopic composition of natural compounds provides valuable insights into their origin and biosynthetic pathways. The primary stable isotopes of interest for an organic molecule like 1-heptanol are Carbon-13 (¹³C) and Deuterium (²H or D).

Natural Abundance of Stable Isotopes

The natural abundance of ¹³C is approximately 1.1% of all carbon atoms, while the vast majority is ¹²C[9]. For hydrogen, the abundance of ²H is about 0.015%[9]. These abundances can exhibit slight variations depending on the geographical and biological source of the compound.

Table 2: Natural Abundance of Key Stable Isotopes in Organic Compounds

| Isotope | Natural Abundance (%) | Notes |

| Carbon-13 (¹³C) | ~1.1 | Variations occur due to isotopic fractionation during photosynthesis and other metabolic processes. |

| Deuterium (²H) | ~0.015 | The D/H ratio can vary significantly in water from different geographical locations, which can be reflected in organic molecules. |

| Oxygen-18 (¹⁸O) | ~0.2 | The ¹⁸O/¹⁶O ratio in plant-derived compounds is influenced by the isotopic composition of local water and metabolic pathways. |

Isotopic Analysis of 1-Heptanol

Techniques such as Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) and quantitative Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to determine the site-specific and bulk isotopic ratios in 1-heptanol[10][11][12]. Such analyses can help in:

-

Authenticity Assessment: Differentiating between natural and synthetic 1-heptanol.

-

Geographical Origin Determination: Tracing the origin of a natural product containing 1-heptanol.

-

Biosynthetic Pathway Elucidation: Understanding the enzymatic and metabolic pathways leading to its formation.

Currently, specific studies detailing the site-specific natural isotopic fractionation of 1-heptanol are limited. However, the methodologies for such investigations are well-established for other alcohols and volatile compounds[11][13].

Experimental Protocols

Extraction of 1-Heptanol from Plant Material

The choice of extraction method depends on the nature of the plant matrix and the desired purity of the extract.

This protocol is suitable for extracting 1-heptanol from various plant tissues.

Materials:

-

Plant material (fresh or dried)

-

Ethanol (food-grade)[14]

-

Ultralow temperature freezer

-

Vacuum pump

-

Büchner funnel and filter paper

-

Vacuum flask

-

Rotary evaporator

Procedure:

-

Soaking: Submerge the plant material completely in ethanol in a suitable container. For enhanced extraction, place the mixture in an ultralow temperature freezer at -80°C for 24 hours[15].

-

Filtration: Separate the solid plant material from the ethanol extract by vacuum filtration using a Büchner funnel and filter paper[15].

-

Solvent Evaporation: Remove the ethanol from the extract using a rotary evaporator. The reduced pressure lowers the boiling point of ethanol, allowing for its efficient removal and recovery, leaving the crude extract containing 1-heptanol[15].

This method is ideal for the analysis of volatile compounds like 1-heptanol from liquid or solid samples.

Materials:

-

Sample (e.g., fruit juice, essential oil)

-

Headspace vial with septum

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heater/agitator

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Place a known amount of the sample into a headspace vial. For liquid samples, a volume of 4 mL in a 10 mL vial is often used. For solid samples, the matrix should be sufficiently dispersed. The addition of salt (e.g., NaCl) can be used to increase the volatility of the analytes.

-

Extraction: Seal the vial and place it in a heater/agitator. Heat the sample (e.g., to 40°C) for a specific time (e.g., 15 minutes) with agitation to allow the volatile compounds to partition into the headspace.

-

Adsorption: Expose the SPME fiber to the headspace for a defined period to allow for the adsorption of the volatile analytes.

-

Desorption and Analysis: Retract the fiber and insert it into the heated injection port of a GC-MS for thermal desorption of the analytes and subsequent chromatographic separation and mass spectrometric detection.

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary column suitable for volatile compound analysis (e.g., VOCOL®)

Typical GC-MS Parameters:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a controlled rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 30-350.

Identification: The identification of 1-heptanol is achieved by comparing its retention time and mass spectrum with that of an authentic standard and by matching the mass spectrum with libraries such as NIST[16].

Quantification: Quantification can be performed using an internal or external standard method. For quantitative analysis of essential oils, nonane is often used as an internal standard[17].

Isotopic Analysis by GC-C-IRMS

Instrumentation:

-

Gas Chromatograph coupled to a Combustion interface and an Isotope Ratio Mass Spectrometer (GC-C-IRMS).

Procedure:

-

Sample Introduction and Separation: The extracted sample containing 1-heptanol is injected into the GC, where it is separated from other components.

-

Combustion: As 1-heptanol elutes from the GC column, it is quantitatively combusted to CO₂ and H₂O in a high-temperature furnace.

-

Isotope Ratio Measurement: The resulting gases are introduced into the IRMS, which measures the precise ratios of ¹³C/¹²C and D/H.

Biosynthesis and Signaling Pathways

Proposed Biosynthetic Pathway of 1-Heptanol

While the specific biosynthetic pathway of 1-heptanol in many organisms is not fully elucidated, it is likely derived from the fatty acid biosynthesis pathway. Fatty alcohols are typically produced from fatty acyl-CoAs or fatty acyl-ACPs through the action of fatty acyl-CoA/ACP reductases.

Caption: Proposed biosynthetic pathway of 1-heptanol from acetyl-CoA and malonyl-CoA.

Role of 1-Heptanol in Chemical Ecology

In insects, volatile organic compounds like 1-heptanol can act as semiochemicals, mediating interactions between organisms. They can function as pheromones (intraspecific communication) or kairomones (interspecific communication, beneficial to the receiver).

Caption: Logical workflow of 1-heptanol as a kairomone in insect chemical ecology.

Potential Role in Microbial Signaling

Bacteria are known to use a variety of small molecules for cell-to-cell communication (quorum sensing) and for interacting with their environment and hosts. While specific evidence for 1-heptanol as a primary signaling molecule in microorganisms is scarce, its presence in fermented products suggests a potential role in microbial ecology.

References

- 1. 1-Heptanol CAS#: 111-70-6 [m.chemicalbook.com]

- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 3. 1-Heptanol [webbook.nist.gov]

- 4. 1-Heptanol [webbook.nist.gov]

- 5. foodb.ca [foodb.ca]

- 6. researchgate.net [researchgate.net]

- 7. Reverse chemical ecology in a moth: machine learning on odorant receptors identifies new behaviorally active agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Publication : USDA ARS [ars.usda.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 11. Determination of site-specific carbon isotope ratios at natural abundance by carbon-13 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. laballey.com [laballey.com]

- 15. coleparmer.com [coleparmer.com]

- 16. 1-Heptanol [webbook.nist.gov]

- 17. researchgate.net [researchgate.net]

The Gold Standard of Quantification: An In-Depth Technical Guide to Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development, clinical diagnostics, and metabolic research, the pursuit of unparalleled accuracy and precision is paramount. This technical guide provides a comprehensive overview of the core principles, applications, and practical considerations of utilizing deuterated internal standards, the gold standard for robust and reliable quantification in complex matrices.

The Core Principle: Isotope Dilution Mass Spectrometry

A deuterated internal standard is a version of the analyte of interest in which one or more hydrogen atoms have been strategically replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[1][2][3] The fundamental principle behind their application is isotope dilution mass spectrometry (IDMS).[2] This technique relies on the addition of a known quantity of the deuterated standard into a sample at the earliest stage of analysis.[2]

Because the deuterated standard is chemically and physically almost identical to the analyte, it behaves similarly during every step of the analytical workflow, including extraction, derivatization, and ionization.[3][4] However, due to the mass difference between hydrogen and deuterium, the deuterated standard can be distinguished from the analyte by a mass spectrometer.[1] By measuring the ratio of the analyte's signal to the deuterated standard's signal, variations introduced during sample preparation and analysis can be effectively normalized, leading to highly accurate and precise quantification.[5][6]

The following diagram illustrates the logical workflow for quantitative analysis using a deuterated internal standard.

Advantages Over Other Internal Standards

Deuterated internal standards offer significant advantages over other types of internal standards, such as structural analogs.[7] These benefits are particularly pronounced in complex biological matrices like plasma, urine, and tissue homogenates.

-

Correction for Matrix Effects: A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate results.[7] Because deuterated standards have virtually identical physicochemical properties to the analyte, they co-elute and experience the same degree of matrix effects.[7] This allows for accurate correction of the analyte signal.

-

Compensation for Sample Preparation Variability: Losses of the analyte during multi-step sample preparation procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are a common source of error.[5] A deuterated internal standard, being chemically identical, will have a similar extraction recovery, thus providing an accurate correction for any sample loss.[1]

-

Improved Accuracy and Precision: By mitigating the sources of error mentioned above, the use of deuterated internal standards significantly enhances the accuracy and precision of quantitative assays.[8]

The following diagram illustrates how a co-eluting deuterated internal standard compensates for ion suppression.

Quantitative Data Presentation

The theoretical advantages of deuterated standards are consistently demonstrated in experimental data. The following tables summarize the performance of analytical methods using deuterated internal standards compared to other approaches.

| Analyte | Internal Standard Type | Matrix | Accuracy (% Mean Bias) | Precision (%RSD) |

| Kahalalide F | Analog IS | Plasma | 96.8 | 8.6 |

| Kahalalide F | Deuterated IS | Plasma | 100.3 | 7.6 |

| Table 1: Comparison of an analogous internal standard and a deuterated internal standard for the LC-MS/MS assay of Kahalalide F in plasma. The use of the deuterated internal standard resulted in a significant improvement in both accuracy and precision.[9] |

| Analyte | Linearity Range (ng/mL) | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Recovery (%) |

| Cyclosporin A | 2 -1250 | 0.9 - 14.7 | 2.5 - 12.5 | 76.6 - 84 |

| Tacrolimus | 0.5 - 42.2 | 0.9 - 14.7 | 2.5 - 12.5 | 76.6 - 84 |

| Sirolimus | 0.6 - 49.2 | 0.9 - 14.7 | 2.5 - 12.5 | 76.6 - 84 |

| Everolimus | 0.5 - 40.8 | 0.9 - 14.7 | 2.5 - 12.5 | 76.6 - 84 |

| Mycophenolic Acid | 0.01 - 7.5 (µg/mL) | 0.9 - 14.7 | 2.5 - 12.5 | 76.6 - 84 |

| Table 2: Method validation data for the quantification of five immunosuppressants in whole blood and plasma using deuterated internal standards. The method demonstrates good linearity, precision, and recovery over a wide concentration range.[10] |

Experimental Protocols

The successful implementation of deuterated standards in a quantitative LC-MS/MS workflow requires meticulous attention to detail in every step, from sample preparation to data analysis.

General Experimental Workflow

The following diagram outlines a typical experimental workflow for quantitative analysis using a deuterated internal standard.

Detailed Protocol: Quantification of Immunosuppressants in Whole Blood by LC-MS/MS

This protocol describes a method for the simultaneous quantification of cyclosporine A, tacrolimus, sirolimus, and everolimus in whole blood.[11][12]

Materials and Reagents:

-

Whole blood samples collected in EDTA tubes.

-

Deuterated internal standard mix (e.g., d12-Cyclosporine A, 13C, d2-Tacrolimus, 13C, d3-Sirolimus, 13C2, d4-Everolimus).[11]

-

Precipitation reagent: Zinc sulfate solution (0.1 M) in methanol/water.[11]

-

LC-MS/MS system with a C18 or phenyl-hexyl column.[11]

Procedure:

-

Sample Preparation:

-

To 50 µL of whole blood sample, calibrator, or quality control, add the internal standard mix.[11]

-

Add 250 µL of the zinc sulfate precipitation reagent.[11]

-

Vortex the mixture vigorously.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[6]

-

Carefully transfer the supernatant to a clean vial for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant onto the LC-MS/MS system.

-

Employ a suitable gradient elution profile to achieve chromatographic separation of the analytes.

-

Detect the analytes and their corresponding deuterated internal standards using multiple reaction monitoring (MRM).[11]

-

-

Data Analysis:

-

Calculate the peak area ratio of each analyte to its deuterated internal standard.[11]

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.[11]

-

Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.[11]

-

Synthesis of Deuterated Internal Standards

The synthesis of high-quality deuterated standards is crucial for their successful application. There are two primary methods for introducing deuterium into a molecule:

-

Hydrogen/Deuterium (H/D) Exchange: This method involves exchanging hydrogen atoms on the analyte molecule with deuterium from a deuterated solvent (e.g., D₂O, deuterated methanol) under specific conditions, such as acid or base catalysis or with the use of metal catalysts.[13] This approach is often simpler but offers less control over the position and number of deuterium labels.[13]

-

Chemical Synthesis: This de novo approach involves constructing the molecule from isotopically labeled building blocks.[13] While more complex, chemical synthesis provides complete control over the placement and number of deuterium atoms, ensuring the label is in a stable, non-exchangeable position.[13][14]

The choice of synthesis method depends on the complexity of the molecule and the desired labeling pattern.

Conclusion

Deuterated internal standards are an indispensable tool in modern quantitative mass spectrometry, providing the foundation for robust, reliable, and accurate analytical data.[11] By understanding the core principles of their application, carefully selecting and synthesizing appropriate standards, and meticulously executing experimental protocols, researchers, scientists, and drug development professionals can significantly enhance the quality and integrity of their quantitative analyses. The use of deuterated standards is not merely a best practice but a critical component for generating defensible data in regulated environments and for advancing scientific discovery.